molecular formula C12H15NO3S B14344006 3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one CAS No. 106073-25-0

3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one

Katalognummer: B14344006
CAS-Nummer: 106073-25-0
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: UGWQPBMBVRQRES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one is an organic compound with a complex structure that includes a dimethylamino group, a methanesulfonyl group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a dimethylamino compound with a methanesulfonyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with a phenylprop-2-en-1-one derivative under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methanesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Dimethylaminopropiophenone hydrochloride: This compound shares the dimethylamino and phenyl groups but lacks the methanesulfonyl group.

    3-Dimethylamino-1-phenylpropan-1-one: Similar in structure but differs in the position of the functional groups.

Uniqueness

3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

106073-25-0

Molekularformel

C12H15NO3S

Molekulargewicht

253.32 g/mol

IUPAC-Name

3-(dimethylamino)-2-methylsulfonyl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C12H15NO3S/c1-13(2)9-11(17(3,15)16)12(14)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI-Schlüssel

UGWQPBMBVRQRES-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.